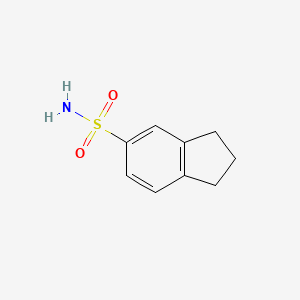
Indano-5-sulfonamida
Descripción general
Descripción
La indano-5-sulfonamida es un compuesto orgánico que pertenece a la clase de los indanos, los cuales se caracterizan por un anillo de ciclopentano fusionado a un anillo de benceno. Este compuesto es conocido por su función como inhibidor de la anhidrasa carbónica, lo que lo hace significativo en diversas aplicaciones bioquímicas y farmacéuticas .
Aplicaciones Científicas De Investigación
La indano-5-sulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus efectos inhibitorios sobre las enzimas anhidrasa carbónica, que participan en diversos procesos fisiológicos.
Medicina: Investigado para posibles usos terapéuticos, incluyendo como agente anticancerígeno debido a su capacidad de inhibir las isoformas de anhidrasa carbónica asociadas al tumor.
Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos .
Mecanismo De Acción
La indano-5-sulfonamida ejerce sus efectos principalmente al inhibir las enzimas anhidrasa carbónica. Estas enzimas desempeñan un papel crucial en la regulación del pH y el equilibrio de iones en los tejidos. Al unirse al sitio activo de la enzima, la this compound evita la conversión de dióxido de carbono en bicarbonato, lo que interrumpe la función normal de la enzima. Esta inhibición puede conducir a diversos efectos fisiológicos, incluida la reducción del crecimiento tumoral en la investigación del cáncer .
Compuestos similares:
Indolina-5-sulfonamida: Otro inhibidor de la anhidrasa carbónica con propiedades inhibitorias similares.
Benceno sulfonamida: Un compuesto de sulfonamida más simple con aplicaciones más amplias.
Tolueno sulfonamida: Conocido por su uso en aplicaciones industriales y como plastificante
Unicidad: La this compound es única debido a su estructura específica, que permite la inhibición selectiva de ciertas isoformas de anhidrasa carbónica. Esta selectividad la hace particularmente valiosa en aplicaciones terapéuticas dirigidas, como el tratamiento del cáncer .
Análisis Bioquímico
Biochemical Properties
Indane-5-sulfonamide plays a significant role in biochemical reactions by inhibiting carbonic anhydrases, specifically isoforms CA IX and CA XII . These enzymes are crucial in regulating pH and ion balance within cells and tissues. The interaction between indane-5-sulfonamide and carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.
Cellular Effects
Indane-5-sulfonamide has been shown to influence various cellular processes, particularly in cancer cells. It inhibits the activity of carbonic anhydrases CA IX and CA XII, which are often overexpressed in tumor cells . This inhibition leads to a decrease in extracellular acidity, which can reduce tumor growth and proliferation. Additionally, indane-5-sulfonamide has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of indane-5-sulfonamide involves its binding to the active site of carbonic anhydrases, where it interacts with the zinc ion. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrases by indane-5-sulfonamide can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indane-5-sulfonamide have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other biomolecules . Long-term studies have shown that indane-5-sulfonamide can have sustained effects on cellular function, particularly in inhibiting tumor growth and proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of indane-5-sulfonamide in animal models vary with different dosages. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, indane-5-sulfonamide can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
Indane-5-sulfonamide is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with enzymes and cofactors involved in the regulation of pH and ion balance . Its inhibition of carbonic anhydrases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, indane-5-sulfonamide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of indane-5-sulfonamide within different cellular compartments can also impact its effectiveness in inhibiting carbonic anhydrases and other biochemical targets .
Subcellular Localization
Indane-5-sulfonamide is localized within specific subcellular compartments, where it exerts its inhibitory effects on carbonic anhydrases . The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la indano-5-sulfonamida típicamente implica la sulfonación de derivados de indanoLas condiciones de reacción a menudo incluyen temperaturas controladas y el uso de solventes como el diclorometano .
Métodos de producción industrial: La producción industrial de la this compound puede involucrar procesos de sulfonación a gran escala, utilizando reactores automatizados para garantizar una calidad y un rendimiento consistentes. El proceso está optimizado para la eficiencia, con un seguimiento cuidadoso de los parámetros de reacción para minimizar los subproductos y los residuos .
Análisis De Reacciones Químicas
Tipos de reacciones: La indano-5-sulfonamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos sulfónicos.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.
Sustitución: El grupo sulfonamida puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el hidruro de litio y aluminio o el gas hidrógeno con un catalizador de paladio.
Sustitución: Las condiciones pueden incluir el uso de ácidos o bases fuertes, dependiendo de la sustitución deseada.
Productos principales:
Oxidación: Ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Diversos derivados de indano sustituidos.
Comparación Con Compuestos Similares
Indoline-5-sulfonamide: Another carbonic anhydrase inhibitor with similar inhibitory properties.
Benzene sulfonamide: A simpler sulfonamide compound with broader applications.
Toluenesulfonamide: Known for its use in industrial applications and as a plasticizer
Uniqueness: Indane-5-sulfonamide is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrase isoforms. This selectivity makes it particularly valuable in targeted therapeutic applications, such as cancer treatment .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJTFMKKZBBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188710 | |
| Record name | Indan-5-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-93-1 | |
| Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indane-5-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Indansulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-5-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-5-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDANE-5-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


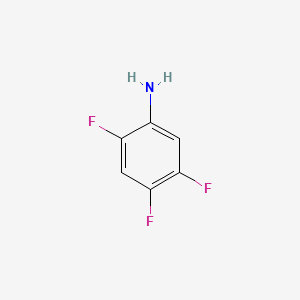
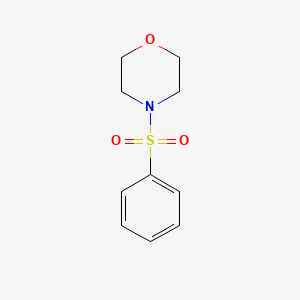
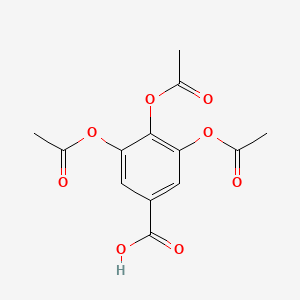


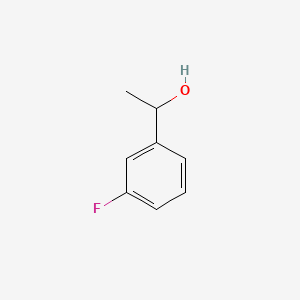
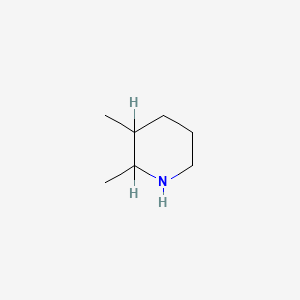

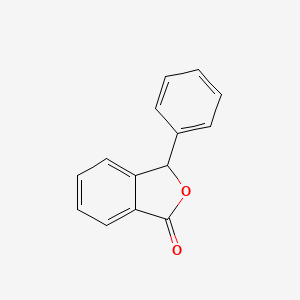
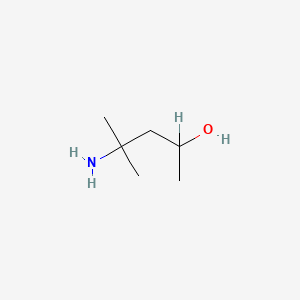



![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
